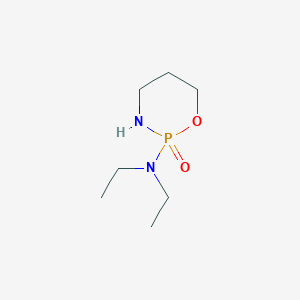

N,N-Diethylcyclophosphamide

説明

N,N-Diethylcyclophosphamide (CAS 53859-37-3), also known as Dechlorcyclophosphamide or Didechlorocyclophosphamide, is a synthetic oxazaphosphorine derivative. Its molecular formula is C₇H₁₇N₂O₂P, with a molecular weight of 192.199 g/mol . Structurally, it features a tetrahydro-2H-1,3,2-oxazaphosphorine ring system substituted with diethylamino groups at the phosphorus center. Unlike its parent compound cyclophosphamide, it lacks chlorine atoms, which alters its reactivity and pharmacological profile .

特性

CAS番号 |

53859-37-3 |

|---|---|

分子式 |

C7-H17-N2-O2-P |

分子量 |

192.2 g/mol |

IUPAC名 |

N,N-diethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H17N2O2P/c1-3-9(4-2)12(10)8-6-5-7-11-12/h3-7H2,1-2H3,(H,8,10) |

InChIキー |

YYBAUAVEKFNTLT-UHFFFAOYSA-N |

SMILES |

CCN(CC)P1(=O)NCCCO1 |

正規SMILES |

CCN(CC)P1(=O)NCCCO1 |

外観 |

oil |

他のCAS番号 |

53859-37-3 |

純度 |

95% |

同義語 |

dedichlorocyclophosphamide didechlorocyclophosphamide diethylcyclophosphamide N,N-diethylcyclophosphamide |

製品の起源 |

United States |

類似化合物との比較

Cyclophosphamide

Molecular Formula : C₇H₁₅Cl₂N₂O₂P

Molecular Weight : 261.09 g/mol

Key Structural Difference : Cyclophosphamide contains two chloroethyl groups on the exocyclic nitrogen, whereas N,N-Diethylcyclophosphamide substitutes these with diethyl groups .

Pharmacological Impact :

- Cyclophosphamide requires hepatic activation via cytochrome P450 enzymes to form the active metabolite 4-hydroxycyclophosphamide , which alkylates DNA.

Ifosfamide

Molecular Formula : C₇H₁₅Cl₂N₂O₂P

Molecular Weight : 261.09 g/mol

Key Structural Difference : Ifosfamide shares the oxazaphosphorine core but has one chloroethyl group and one hydroxyethyl group on the exocyclic nitrogen.

Pharmacological Impact :

- Ifosfamide’s hydroxyl group increases water solubility, altering its pharmacokinetics (e.g., slower activation) compared to cyclophosphamide.

N-Dechloroethyl Cyclophosphamide

Molecular Formula : C₅H₁₂ClN₂O₂P

Molecular Weight : 198.59 g/mol

Key Structural Difference : This metabolite retains one chloroethyl group but lacks the second chlorine atom.

Pharmacological Impact :

- N-Dechloroethyl Cyclophosphamide is a minor metabolite of cyclophosphamide with reduced cytotoxicity compared to the parent drug.

- N,N-Diethylcyclophosphamide, being fully dechlorinated, may exhibit even lower reactivity, making it less suitable for alkylation-based therapies .

Comparative Data Table

Metabolic and Toxicity Comparisons

- Metabolic Pathways : Cyclophosphamide and its analogs undergo complex metabolic transformations, including oxidation and dechloroethylation. N,N-Diethylcyclophosphamide’s lack of chlorine likely simplifies its metabolism, reducing the formation of toxic byproducts like acrolein .

- Toxicity Profile : Cyclophosphamide’s chlorine substituents contribute to hemorrhagic cystitis and other side effects. N,N-Diethylcyclophosphamide’s dechlorinated structure may mitigate these risks but could also limit its therapeutic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。